molecular formula C14H14N6OS2 B2373074 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide CAS No. 887346-95-4

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B2373074
CAS No.: 887346-95-4
M. Wt: 346.43
InChI Key: MQIJRPXDNUPWFS-UHFFFAOYSA-N
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Description

2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C14H14N6OS2 and its molecular weight is 346.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

Compounds structurally related to 2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide have been studied for their antimicrobial activities. For instance, Dawbaa et al. (2021) investigated 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, finding that some compounds exhibited significant antibacterial and anticandidal effects, with particular effectiveness against certain strains of bacteria and Candida. Additionally, these compounds were tested for cytotoxicity against various human cancer cell lines, with some showing notable cytotoxic activity (Dawbaa et al., 2021).

Antifungal Activity

Łukowska-Chojnacka et al. (2016) synthesized new 2,5-disubstituted tetrazole derivatives, including those containing the thiazol group, to investigate their antifungal properties. These compounds demonstrated significant antifungal activity against various fungal strains, including Candida albicans, indicating potential as novel antifungal agents (Łukowska-Chojnacka et al., 2016).

Anticancer Activity

El Rayes et al. (2019) researched compounds with a similar structure, focusing on their anticancer activity. They discovered that certain derivatives showed potent antiproliferative activity against human cancer cell lines, suggesting their potential as anticancer agents (El Rayes et al., 2019).

Role in Hybrid Frameworks

Hu et al. (2014) explored the use of tetrazole-functionalized ligands, including structures similar to the compound , in hybrid frameworks. These studies demonstrated the potential of these compounds in controlling the roles of polyoxometalates in such frameworks, indicating applications in materials science (Hu et al., 2014).

Inhibitory and Cytotoxic Agents

Abbasi et al. (2020) synthesized bi-heterocyclic propanamides and evaluated them as urease inhibitors and cytotoxic agents. These compounds showed promising activity against urease and were found to be less cytotoxic, indicating potential therapeutic applications (Abbasi et al., 2020).

Properties

IUPAC Name

2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-9-5-3-4-6-11(9)20-14(17-18-19-20)23-10(2)12(21)16-13-15-7-8-22-13/h3-8,10H,1-2H3,(H,15,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIJRPXDNUPWFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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